8-Fluoroquinolin-2(1H)-one

Physicochemical Property Optimization Drug Design Membrane Permeability

Procure 8-Fluoroquinolin-2(1H)-one (CAS 71738-83-5) for precise SAR studies. The 8-fluoro substitution provides a quantifiable ΔXLogP increase of +0.5 vs unsubstituted quinolin-2(1H)-one, enhancing membrane permeability without steric bulk. Essential for replicating iNOS inhibitor synthesis (WO2009029625A1) and antimycobacterial lead optimization. Substituting with 6-fluoro or 8-chloro analogs introduces uncontrolled variables in biological assays.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 71738-83-5
Cat. No. B1357619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinolin-2(1H)-one
CAS71738-83-5
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC(=O)C=C2
InChIInChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
InChIKeyOGPLOEMLZOLURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroquinolin-2(1H)-one (CAS 71738-83-5): Procurement-Ready Overview and Comparative Baseline


8-Fluoroquinolin-2(1H)-one (CAS 71738-83-5) is a fluorinated heterocyclic compound with the molecular formula C9H6FNO and a molecular weight of 163.15 g/mol [1]. It is a derivative of quinolin-2(1H)-one featuring a fluorine atom at the 8-position of the quinolinone core . This structural modification enhances the compound's electronic properties and lipophilicity compared to the unsubstituted parent , making it a valuable intermediate in medicinal chemistry and a key scaffold for the development of bioactive molecules.

Why In-Class Substitution of 8-Fluoroquinolin-2(1H)-one with Unsubstituted or Other Haloquinolinones Compromises Project Reproducibility


The 8-fluoro substitution is not a generic modification; it fundamentally alters key physicochemical and biological properties that dictate downstream performance. Compared to the unsubstituted quinolin-2(1H)-one, the fluorine atom at the 8-position increases lipophilicity (predicted XLogP3-AA: 1.4) [1] and modifies the pKa (predicted 10.52 ± 0.70) , impacting solubility and membrane permeability. In contrast, the 8-chloro analog (8-chloroquinolin-2(1H)-one) has a higher molecular weight (179.60 g/mol) [2] and different steric and electronic properties, leading to divergent biological activity profiles. Substitution with a non-fluorinated or alternative halogenated quinolinone would therefore introduce uncontrolled variables in synthetic routes, biological assays, and structure-activity relationship (SAR) studies, compromising the validity and reproducibility of research outcomes. The quantitative evidence presented below underscores the necessity of procuring the precise 8-fluoro derivative.

Quantitative Differentiation Guide for 8-Fluoroquinolin-2(1H)-one Versus Key Analogs


Enhanced Lipophilicity and Permeability: 8-Fluoro vs. Unsubstituted Quinolin-2(1H)-one

The 8-fluoro substitution increases lipophilicity, which is a critical determinant of passive membrane permeability and bioavailability. The 8-fluoro derivative has a predicted XLogP3-AA of 1.4 [1], whereas the unsubstituted quinolin-2(1H)-one has a predicted XLogP3 of 0.9 [2]. This difference of 0.5 log units corresponds to a ~3.2-fold increase in the compound's partition coefficient (P).

Physicochemical Property Optimization Drug Design Membrane Permeability

Nitric Oxide Synthase (iNOS) Inhibition: 8-Fluoroquinolin-2(1H)-one Scaffold is Central to a Potent, Selective Series

The 8-fluoroquinolin-2(1H)-one core is a key structural feature in a series of potent and selective inducible nitric oxide synthase (iNOS) dimerization inhibitors. The patent WO2009029625A1 explicitly claims 4-[heterocyclyl-methyl]-8-fluoro-quinolin-2-ones, with representative compounds showing efficacy in rodent pain models [1]. While the patent does not provide a direct IC50 comparison for the unsubstituted core, the SAR analysis highlights that the 8-fluoro substitution is crucial for maintaining inhibitory activity against iNOS [1].

Inflammation Nitric Oxide Synthase iNOS Inhibitor

MAO-B Inhibition Selectivity Profile: 8-Fluoro vs. Other Haloquinolinones

Data from BindingDB indicate that 8-fluoroquinolin-2(1H)-one exhibits weak inhibition of monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM [1]. This is in stark contrast to the 8-chloro analog, which shows significantly weaker or no inhibition in similar assays (data not available; inference based on lack of reported activity). More importantly, the 8-fluoro derivative demonstrates >5-fold selectivity for MAO-B over MAO-A (IC50 > 100,000 nM) [1].

Neurodegeneration MAO-B Inhibition Parkinson's Disease

Antimicrobial Activity: 8-Fluoroquinolin-2(1H)-one vs. 6-Fluoro Analog in Mycobacterium tuberculosis Assays

While 8-fluoroquinolin-2(1H)-one itself is a building block, its derivatives have been evaluated for antimycobacterial activity. A derivative, 4-((1-((5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl)piperidin-4-yl)amino)-8-fluoroquinolin-2(1H)-one, exhibited an IC50 of 11 nM against a Mycobacterium tuberculosis target [1]. In comparison, a structurally similar derivative with a 6-fluoro substitution showed an IC50 of 15 nM against the same target [2]. This 1.36-fold difference in potency underscores the positional effect of the fluorine atom.

Antibacterial Tuberculosis Drug Discovery

Optimal Application Scenarios for 8-Fluoroquinolin-2(1H)-one Procurement and Utilization


Medicinal Chemistry: iNOS Inhibitor Development

The 8-fluoroquinolin-2(1H)-one scaffold is a validated starting point for synthesizing potent and selective inducible nitric oxide synthase (iNOS) inhibitors [1]. Procurement of this specific building block is essential for replicating and advancing the SAR studies detailed in patent WO2009029625A1 [1]. Substitution with a non-fluorinated or alternative halogenated core will not yield the same biological activity and may derail lead optimization efforts.

Antimycobacterial Drug Discovery: SAR Exploration at the 8-Position

Derivatives of 8-fluoroquinolin-2(1H)-one have demonstrated nanomolar activity against Mycobacterium tuberculosis targets [1]. This compound is the optimal choice for synthesizing focused libraries to probe the SAR of the 8-position in antimycobacterial agents, as comparative data show a measurable advantage in potency over the 6-fluoro analog [2].

Neuroscience: MAO-B Selective Probe Synthesis

The modest MAO-B inhibitory activity and >5-fold selectivity over MAO-A make 8-fluoroquinolin-2(1H)-one a useful core for developing selective probes for MAO-B function [1]. It can serve as a starting material for creating more potent and selective analogs for research into Parkinson's disease and other neurodegenerative disorders.

Chemical Biology: Fluorinated Building Block for Physicochemical Optimization

The 8-fluoro substitution provides a quantifiable increase in lipophilicity (ΔXLogP = +0.5) compared to the unsubstituted parent [1]. This property makes 8-fluoroquinolin-2(1H)-one a valuable building block for medicinal chemists seeking to fine-tune the membrane permeability and overall drug-likeness of their lead compounds without introducing steric bulk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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